molecular formula C9H9N3O3 B1580852 4-Methoxybenzyloxycarbonyl azide CAS No. 25474-85-5

4-Methoxybenzyloxycarbonyl azide

Cat. No.: B1580852
CAS No.: 25474-85-5
M. Wt: 207.19 g/mol
InChI Key: NQBRFIXRZDTIRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybenzyloxycarbonyl azide can be synthesized through the reaction of 4-methoxybenzyl alcohol with phosgene, followed by the reaction with sodium azide. The reaction typically occurs under controlled conditions to ensure the safety and purity of the product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the hazardous nature of the reagents involved, such as phosgene and sodium azide .

Mechanism of Action

The mechanism of action of 4-Methoxybenzyloxycarbonyl azide involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to link various molecules together .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl azide
  • 4-Azidotoluene
  • Azidotrimethylsilane
  • 4-Azidobenzoic acid
  • Azidobenzene
  • 4-Azidoanisole
  • 3-Azido-1-propanamine
  • 1-Azidoadamantane
  • p-Azidoacetophenone

Uniqueness

4-Methoxybenzyloxycarbonyl azide is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. This makes it a valuable compound in specific synthetic applications where these properties are advantageous .

Biological Activity

4-Methoxybenzyloxycarbonyl azide (MBCA) is a compound that has garnered attention in the field of chemical biology and materials science due to its unique properties and potential applications. This article delves into its biological activity, particularly focusing on its role in gene delivery systems, functionalization of two-dimensional materials, and its implications in anticancer therapies.

This compound is characterized by the presence of an azide functional group, which is known for its reactivity and ability to participate in various chemical transformations. The compound has been utilized in several studies for its potential to enhance biological delivery systems and modify materials at the molecular level.

Gene Delivery Systems

Research has demonstrated that MBCA can be used as a terminal functionalization agent in polymeric gene delivery vectors. In a study examining the effects of different end groups on polymeric vectors, MBCA was incorporated into poly(β-amino esters) (PBAEs), which showed improved transfection efficiency. The presence of MBCA enhanced the internalization of plasmid DNA (pDNA) into cells, leading to higher levels of reporter gene expression compared to other functional groups tested .

Table 1: Summary of Transfection Efficiency with Different End Groups

Polymer End GroupN/P RatioTransfection Efficiency
Carboxyl7Moderate
Octyne7High
This compound 7Very High

Functionalization of Two-Dimensional Materials

MBCA has also been employed in the functionalization of two-dimensional materials such as hexagonal boron nitride (h-BN). The compound acts as an organo-azide precursor, facilitating the creation of reactive nitrene intermediates through thermolysis. This process allows for effective modification of h-BN surfaces, enhancing their properties for various applications in electronics and photonics .

Anticancer Activity

A notable study explored the anticancer properties of compounds structurally related to MBCA. These compounds exhibited significant antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer cells. The mechanism of action was linked to the inhibition of tubulin polymerization, which is crucial for cell division. The structural modifications around the methoxybenzoyl moiety were found to enhance cytotoxicity, suggesting that similar modifications could be beneficial for MBCA derivatives .

Table 2: Anticancer Efficacy of Related Compounds

Compound NameCancer TypeIC50 (nM)Mechanism of Action
SMART-HMelanoma5Tubulin polymerization inhibition
SMART-FProstate Cancer10Tubulin polymerization inhibition
This compound TBDTBDTBD

Properties

IUPAC Name

(4-methoxyphenyl)methyl N-diazocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-14-8-4-2-7(3-5-8)6-15-9(13)11-12-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBRFIXRZDTIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180159
Record name 4-Methoxybenzyl azidoformate
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Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25474-85-5
Record name Carbonazidic acid, (4-methoxyphenyl)methyl ester
Source CAS Common Chemistry
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Record name 4-Methoxybenzyl azidoformate
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Record name 25474-85-5
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Record name 4-Methoxybenzyl azidoformate
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Record name 4-methoxybenzyl azidoformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the fluidity of a hydrocarbon matrix influence its reactivity with 4-Methoxybenzyl azidoformate?

A1: The research investigated how the fluidity of different hydrocarbon compounds, ranging from liquids like paraffin oil and liquid EPDM to solid polymers like EPDM, polystyrene (PS), and thermoplastic polyurethane (TPU), affected their reaction with 4-Methoxybenzyl azidoformate []. The study aimed to understand how the mobility of the hydrocarbon chains within these varying matrices influences their interaction and reaction with the azidoformate compound at 150°C for 15 minutes. While the specific results are not detailed in the abstract, this research approach helps elucidate the role of matrix fluidity in facilitating or hindering the desired C-H bond activation and subsequent modification of hydrocarbons by 4-Methoxybenzyl azidoformate.

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